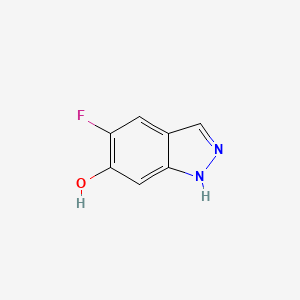

5-Fluoro-1H-indazol-6-OL

Overview

Description

5-Fluoro-1H-indazol-6-OL is a synthetic compound that has gained attention in the world of science and research due to its unique properties. It has a molecular weight of 152.13 .

Synthesis Analysis

The synthesis of indazoles, including this compound, involves various strategies such as transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C7H5FN2O/c8-5-2-6-4 (1-7 (5)11)3-9-10-6/h1-3,11H, (H,9,10) . This compound has a molecular formula of C7H5FN2O . Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 152.13 .Scientific Research Applications

Organic Synthesis and Photostable Probes

A study presented a concise strategy to construct a library of donor-acceptor-type biheteroaryl fluorophores, named Indazo-Fluors, via palladium-catalyzed oxidative C-H/C-H cross-coupling. One of the fluorophores was identified as a bright red luminescence probe for mitochondria in living cells, exhibiting superior photostability and very low cytotoxicity, making it a prominent reagent for in vivo mitochondria imaging (Cheng et al., 2016).

Pharmacology and Biological Activity

Research comparing 5-Fluoro-2,1-benzoxaborol-1(3H)-ol (Tavaborole) with its isomers explored its antifungal activity and physical properties. This study emphasizes the influence of fluorine position on the properties of fluorobenzoxaboroles, highlighting its significance in drug design and development (Adamczyk-Woźniak et al., 2015).

Antimicrobial Activity

Another study focused on the synthesis of fluorobenzamides containing thiazole and thiazolidine, demonstrating promising antimicrobial properties. The presence of a fluorine atom significantly enhanced antimicrobial activity, underscoring the critical role of halogenation in medicinal chemistry (Desai et al., 2013).

Analytical Chemistry and Sensor Development

Fluorinated compounds have also been applied in the development of chemosensors. One study described the microwave-assisted synthesis of a novel optical chemosensor for selective Fe3+ detection, showcasing the potential of fluorinated indazoles in environmental and biological applications (Saleem et al., 2015).

Material Science

In material science, fluorous metal-organic frameworks (MOFs) incorporating fluorinated indazoles have been developed for high-density gas adsorption, demonstrating the versatility of these compounds in creating new materials with potential applications in gas storage and separation (Yang et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Indazole derivatives, which include 5-fluoro-1h-indazol-6-ol, have been found to possess a wide range of biological properties . For instance, some indazole derivatives have been identified as potent and highly selective inhibitors of certain kinases

Mode of Action

It is known that indazole derivatives interact with their targets to exert their biological effects . For instance, some indazole derivatives have been found to inhibit the activity of certain kinases, leading to changes in cellular processes

Biochemical Pathways

Indazole derivatives have been found to affect a variety of biological processes, including inflammation, microbial infection, and cancer

Result of Action

Indazole derivatives have been found to exert a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives

Biochemical Analysis

Biochemical Properties

5-Fluoro-1H-indazol-6-OL plays a significant role in various biochemical reactions. It has been identified as a potent agonist for 5-HT2 receptors, which are a subtype of serotonin receptors . This interaction is crucial as it influences neurotransmission and various physiological processes. Additionally, this compound has shown inhibitory effects on certain enzymes, such as cyclo-oxygenase-2 (COX-2), which is involved in inflammatory responses . The compound’s ability to modulate these enzymes and receptors highlights its potential therapeutic applications.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to inhibit cell growth in various cancer cell lines, including colon and melanoma cells . This inhibition is attributed to its interaction with cellular signaling pathways that regulate cell proliferation and apoptosis. Furthermore, this compound influences gene expression by modulating transcription factors and other regulatory proteins, thereby affecting cellular metabolism and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to 5-HT2 receptors with high affinity, leading to the activation of downstream signaling pathways . This binding induces conformational changes in the receptor, triggering a cascade of intracellular events that influence cellular responses. Additionally, this compound inhibits COX-2 by binding to its active site, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound maintains its inhibitory effects on cell growth and enzyme activity, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window . These findings underscore the importance of dosage optimization in potential therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels. The compound’s interaction with metabolic enzymes highlights its potential impact on overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is predominantly localized in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, post-translational modifications and targeting signals direct the compound to specific cellular compartments, enhancing its efficacy in modulating cellular processes .

Properties

IUPAC Name |

5-fluoro-1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMMOSQPRDYCJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=CC(=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-61-9 | |

| Record name | 5-Fluoro-1H-indazol-6-OL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

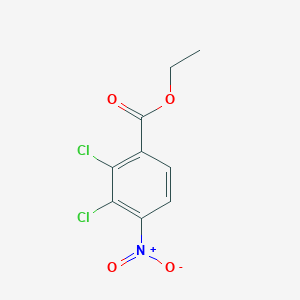

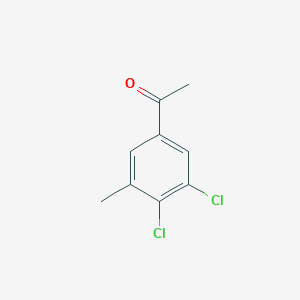

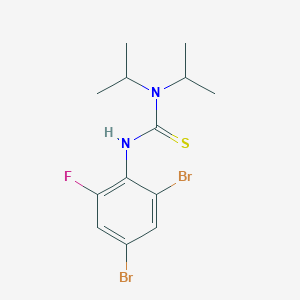

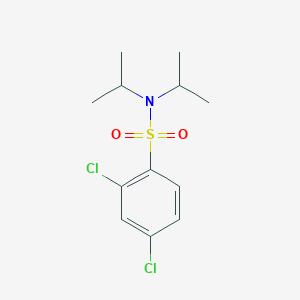

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Methylamino)ethyl][2-(piperidin-1-yl)ethyl]amine trihydrochloride](/img/structure/B1461103.png)

![2-(Methylthio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B1461126.png)